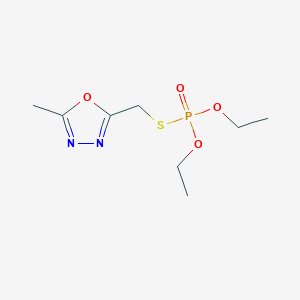
Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 5-methyl-1,3,4-oxadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
The major products formed from these reactions include phosphorothioate oxides, reduced phosphorothioate derivatives, and substituted phosphorothioates .
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester, mixed with O,O-diethyl S-(2-(ethylthio)ethyl) phosphorothioate
- Phosphorothioic acid, O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-methyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-methyl-1,3,4-oxadiazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its effectiveness as an enzyme inhibitor and broadens its range of applications compared to similar compounds .
Properties
CAS No. |
37934-12-6 |
|---|---|
Molecular Formula |
C8H15N2O4PS |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H15N2O4PS/c1-4-12-15(11,13-5-2)16-6-8-10-9-7(3)14-8/h4-6H2,1-3H3 |
InChI Key |
PFCFCHIEKAKJMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC1=NN=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















